molecular formula C21H17NO4S B556957 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid CAS No. 1217706-09-6

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid

Cat. No.: B556957
CAS No.: 1217706-09-6
M. Wt: 379.4 g/mol
InChI Key: RXQJSFSUCQXAJC-IBGZPJMESA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C21H17NO4S and its molecular weight is 379.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-(S)-3-Thienylglycine, also known as fmoc-l-(3-thienyl)glycine, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid, or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-3-yl)acetic acid, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form peptides . The role of this compound is to protect the amino group during the peptide bond formation .

Mode of Action

The Fmoc group in Fmoc-(S)-3-Thienylglycine acts as a protective group for the amino group of an amino acid during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the selective removal of the Fmoc group without affecting other parts of the molecule . Once the Fmoc group is removed, the exposed amino group can react with the carboxyl group of another amino acid to form a peptide bond .

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-(S)-3-Thienylglycine is peptide synthesis . This compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The removal of the Fmoc group exposes the amino group, allowing it to react with the carboxyl group of another amino acid to form a peptide bond . This process is repeated multiple times to create a peptide chain of the desired length .

Pharmacokinetics

It’s important to note that the fmoc group is stable under acidic conditions, which could potentially influence its stability and reactivity in different environments .

Result of Action

The result of the action of Fmoc-(S)-3-Thienylglycine is the formation of peptide bonds, leading to the synthesis of peptides . This is a crucial process in biochemistry and molecular biology, as peptides and proteins play vital roles in virtually all biological processes .

Action Environment

The action of Fmoc-(S)-3-Thienylglycine is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the reaction environment can significantly influence the efficiency of peptide bond formation . Additionally, the presence of other reactive groups or compounds in the environment could potentially interfere with the action of Fmoc-(S)-3-Thienylglycine .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c23-20(24)19(13-9-10-27-12-13)22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19H,11H2,(H,22,25)(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQJSFSUCQXAJC-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CSC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CSC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590423
Record name (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217706-09-6
Record name (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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